

# Introduction: The Quest for New E3 Ligase Recruiters

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |
|----------------------|-----------|-----------|--|--|
| Compound Name:       | EN884     |           |  |  |
| Cat. No.:            | B15541312 | Get Quote |  |  |

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, utilizing small molecules to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to eliminate disease-causing proteins. A popular strategy within TPD is the use of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination of the target protein, marking it for degradation by the proteasome.

While the TPD field has seen rapid advancement, its scope has been limited by the small number of available E3 ligase recruiters. The discovery of novel, synthetically tractable ligands for different E3 ligases is a critical area of research to expand the applicability of TPD. This guide details the discovery of **EN884**, a covalent recruiter for the SKP1 protein, a key component of the Cullin-RING E3 ligase (CRL) family. The discovery was enabled by a chemoproteomics platform, specifically Activity-Based Protein Profiling (ABPP), which allows for the screening of covalent ligands against their protein targets in complex biological systems. [1][2][3]

## **Chemoproteomics-Enabled Discovery of EN884**

**EN884** was identified from a library of cysteine-reactive covalent fragments through a competitive screening process designed to find molecules that interact with components of the SKP1-CUL1-F-box (SCF) E3 ligase complex.[1]

#### **Experimental Workflow**



The discovery process involved a multi-stage chemoproteomic workflow, starting with a broad screen and progressing to specific target identification and cellular validation.



Click to download full resolution via product page



Caption: Workflow for the chemoproteomic discovery of EN884.

#### **Key Experimental Protocols**

Protocol 1: Competitive Gel-Based Activity-Based Protein Profiling (ABPP)

- Library Preparation: A diverse library of cysteine-reactive covalent fragments (bearing acrylamide and chloroacetamide warheads) was compiled.
- Protein Complex: The purified human SKP1-FBXO7-CUL1-RBX1 complex was used as the target.
- Competition Assay: Individual compounds from the covalent library were incubated with the protein complex to allow for potential binding.
- Probe Labeling: A broad-spectrum, cysteine-reactive fluorescent probe (e.g., IA-rhodamine)
  was added to the mixture. This probe labels cysteines that were not engaged by the test
  compound.
- Analysis: The samples were resolved by SDS-PAGE. A reduction in fluorescent signal for the SKP1 band in the presence of a test compound indicated that the compound successfully competed with the probe for a binding site.
- Hit Confirmation: Initial hits were repurchased and retested in dose-response format to confirm activity. EN884 emerged as the top reproducible hit from this screen.[1]

# Target Identification and Binding Site Characterization

Following the initial screen, mass spectrometry was employed to confirm the direct target of **EN884** and to pinpoint the exact amino acid residue involved in the covalent interaction.

#### **Binding Site Identification**

Tandem mass spectrometry (MS/MS) analysis of the SKP1-FBXO7-CUL1-RBX1 complex after incubation with **EN884** definitively identified a single site of modification: Cysteine 160 (C160) on the SKP1 protein.[1] This residue is located in a C-terminal region of SKP1 predicted to be



an intrinsically disordered region (IDR), a location whose flexibility is known to be important for interactions with various F-box proteins.[1]

Protocol 2: Binding Site Identification by Tandem Mass Spectrometry (MS/MS)

- Incubation: The purified SKP1-FBXO7-CUL1-RBX1 complex was incubated with an excess of **EN884** to ensure modification.
- Digestion: The protein complex was denatured, reduced, alkylated, and subsequently digested into smaller peptides using an enzyme such as trypsin.
- LC-MS/MS Analysis: The resulting peptide mixture was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis: The MS/MS spectra were searched against a protein database. The software
  identified peptides whose mass was increased by an amount corresponding to the mass of
  EN884, and the MS/MS fragmentation pattern confirmed that the modification was located
  on the peptide containing C160.[1]

Quantitative Summary of Screening and Identification

| Parameter                  | Method                           | Result                                                                                                     | Reference |
|----------------------------|----------------------------------|------------------------------------------------------------------------------------------------------------|-----------|
| Initial Hit Identification | Competitive Gel-<br>Based ABPP   | EN884 identified as a top reproducible hit showing doseresponse displacement of a cysteine-reactive probe. | [1]       |
| Covalent Binding Site      | Tandem Mass Spectrometry (MS/MS) | Cysteine 160 (C160)<br>on SKP1.                                                                            | [1]       |

## **Cellular Target Engagement and Selectivity**



A critical step in evaluating a new covalent ligand is to assess its performance in a cellular context, determining both its ability to engage the intended target and its selectivity across the entire proteome.

### **Cellular Engagement Analysis**

To measure the extent to which **EN884** engages SKP1 in living cells, an isotopic desthiobiotin-ABPP (isoDTB-ABPP) experiment was performed in HEK293T cells. The results showed that **EN884** engaged C160 on SKP1 by 7%.[1] While this level of engagement may seem low, it is consistent with that observed for other covalent E3 ligase recruiters that have been successfully used in PROTAC applications.[1] This may suggest that only a fraction of the total SKP1 pool needs to be engaged to elicit a biological effect, or that **EN884** preferentially engages a specific sub-population of SKP1 within the cell.[1]

Protocol 3: Isotopic Desthiobiotin-ABPP (isoDTB-ABPP)

- Cell Treatment: HEK293T cells were treated with either EN884 or a vehicle control (e.g., DMSO).
- Lysis and Probe Labeling: Cells were lysed, and the proteomes were labeled with a cysteinereactive, alkyne-functionalized probe.
- Click Chemistry: The probe-labeled proteins were conjugated to an isotopically light (for vehicle) or heavy (for EN884-treated) desthiobiotin-azide tag via copper-catalyzed click chemistry.
- Enrichment & Digestion: The samples were combined, and biotinylated proteins were enriched using streptavidin beads. The enriched proteins were then digested into peptides.
- LC-MS/MS Analysis: Peptides were analyzed by mass spectrometry. The ratio of heavy to light peptides for SKP1 containing C160 was used to quantify the degree of target engagement by EN884.

### **Proteome-Wide Selectivity**

To assess the selectivity of the **EN884** scaffold, a pulldown proteomics experiment was conducted using an alkyne-functionalized probe derived from **EN884**. This experiment revealed



a statistically significant 2.8-fold enrichment of SKP1. However, the probe was not highly selective, as 414 other proteins were also significantly enriched out of 5,928 identified proteins. [1] Importantly, no other core components of the CUL1 E3 ligase complex were identified as off-targets.[1]

**Ouantitative Summary of Cellular Analysis** 

| Parameter                     | Method                          | Result                                                                        | Reference |
|-------------------------------|---------------------------------|-------------------------------------------------------------------------------|-----------|
| Cellular Target<br>Engagement | isoDTB-ABPP in<br>HEK293T cells | 7% engagement of C160 on SKP1.                                                | [1]       |
| Target Enrichment             | Pulldown Proteomics             | 2.8-fold enrichment of SKP1.                                                  | [1]       |
| Proteome-Wide<br>Selectivity  | Pulldown Proteomics             | 414 off-targets were significantly enriched out of 5,928 proteins identified. | [1]       |

## **Signaling Pathway Context and Future Applications**

**EN884** targets a critical node in the ubiquitin-proteasome system. SKP1 acts as an adaptor protein that links substrate-recognition proteins (F-box proteins) to the core E3 ligase machinery (CUL1-RBX1). By providing a covalent handle on SKP1, **EN884** opens the door to new strategies for hijacking this complex.





#### Click to download full resolution via product page

**Caption:** Role of the SCF complex and **EN884**'s point of intervention.

The discovery of **EN884** serves as a valuable starting point for the development of SKP1-based degraders. The **EN884** scaffold can be elaborated with a linker and a warhead for a protein of interest, creating a novel PROTAC. While synthetic challenges were noted in extending the molecule off its pyridine ring, an analog replacing this ring with benzene was shown to retain comparable binding to SKP1, suggesting the scaffold is synthetically tractable. [1]

#### Conclusion

The discovery of **EN884** through a competitive chemoproteomics screen highlights the power of this platform for identifying novel, covalent E3 ligase recruiters. **EN884** covalently targets C160 on the adaptor protein SKP1, providing a new chemical tool to engage the SCF E3 ligase complex. Although cellular engagement is modest and selectivity requires further optimization, **EN884** represents a promising and synthetically tractable starting point for the development of next-generation TPD therapeutics. This work expands the toolbox of E3 ligase recruiters, a critical step toward unlocking the full potential of targeted protein degradation.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Exploiting the Cullin E3 Ligase Adaptor Protein SKP1 for Targeted Protein Degradation -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: The Quest for New E3 Ligase Recruiters]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15541312#discovery-of-en884-through-chemoproteomics-screening]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com